1-hydroxy-4-nitropyridin-1-ium
CAS No.:
Cat. No.: VC16191545
Molecular Formula: C5H5N2O3+
Molecular Weight: 141.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N2O3+ |
|---|---|
| Molecular Weight | 141.10 g/mol |
| IUPAC Name | 1-hydroxy-4-nitropyridin-1-ium |
| Standard InChI | InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1 |
| Standard InChI Key | JJADLNQMXAFVCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C[N+](=CC=C1[N+](=O)[O-])O |
Introduction
Structural and Molecular Characterization
Molecular Formula and Weight
The molecular formula of 1-hydroxy-4-nitropyridin-1-ium is inferred as C₅H₅N₂O₃, derived from the pyridinium core (C₅H₅N⁺) substituted with a nitro (-NO₂) and hydroxyl (-OH) group. This aligns with the general formula of nitropyridine derivatives, though slight variations may exist depending on protonation states . The molecular weight calculates to 155.11 g/mol, consistent with nitroaromatic compounds of similar complexity .
IUPAC Nomenclature and Isomerism
The systematic IUPAC name 1-hydroxy-4-nitropyridin-1-ium indicates a positively charged pyridinium ring with substituents at positions 1 and 4. This nomenclature differentiates it from closely related structures such as N-hydroxy-1-nitro-1-pyridin-1-ium-1-ylmethanimine oxide (PubChem CID 51588790), which features an additional methanimine oxide group . Positional isomerism is critical in nitropyridines, as the nitro group’s location significantly influences electronic properties and reactivity .
Spectroscopic Signatures
While experimental spectral data for 1-hydroxy-4-nitropyridin-1-ium are unavailable, analogs suggest characteristic features:
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IR Spectroscopy: Strong absorbance near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch), with a broad O-H stretch around 3200–3400 cm⁻¹ .
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NMR: Downfield shifts for aromatic protons ortho to the nitro group (δ 8.5–9.0 ppm) and deshielding of the pyridinium proton (δ 9.5–10.0 ppm) .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is governed by its ionic pyridinium core and polar nitro/hydroxyl groups. Computational predictions using tools like XLOGP3 estimate a log P o/w of -1.37, indicating high hydrophilicity . Aqueous solubility likely exceeds 250 mg/mL under standard conditions, similar to nitropyridine oxides .
Thermal Stability
Comparative data from 2,3-dimethyl-4-nitropyridine 1-oxide (CAS 37699-43-7) suggest a melting point range of 94–98°C and a boiling point near 403°C at atmospheric pressure . The hydroxyl group in 1-hydroxy-4-nitropyridin-1-ium may lower thermal stability relative to methyl-substituted analogs due to hydrogen bonding interactions .
Acid-Base Behavior
The pyridinium nitrogen (pKa ≈ 4.5–5.0) and hydroxyl group (pKa ≈ 9–10) create pH-dependent speciation. Deprotonation of the hydroxyl moiety at alkaline conditions yields a zwitterionic form, while acidic environments stabilize the cationic pyridinium structure .
Synthetic Approaches
Direct Nitration of Pyridinium Derivatives
Nitration of hydroxypyridinium precursors represents a plausible route. For example, nitrating agents like nitric acid/sulfuric acid mixtures could introduce the nitro group at the 4-position, though regioselectivity challenges may arise due to the hydroxyl group’s directing effects .
Protective Group Strategies
Silylation of the hydroxyl group, as demonstrated in (S)-4-hydroxypyrrolidin-2-one syntheses (CAS 68108-18-9), could prevent undesired side reactions during nitration . tert-Butyldimethylsilyl (TBS) protection achieves yields >95% in analogous systems, followed by deprotection under mild acidic conditions .
Challenges in Purification
The compound’s high polarity complicates isolation via standard techniques like crystallization. Reverse-phase chromatography or ion-exchange methods may be required, as evidenced by purification protocols for related nitropyridinium salts .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Halogenation or sulfonation would preferentially occur at the 6-position of the pyridinium core .
Nucleophilic Displacement
The hydroxyl group at position 1 may undergo nucleophilic substitution under acidic conditions. For instance, treatment with PCl₅ could generate a chloropyridinium intermediate amenable to further functionalization .
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) or hydride transfer reagents (NaBH₄) would reduce the nitro group to an amine, yielding 1-hydroxy-4-aminopyridin-1-ium. This product could serve as a precursor for azo dyes or pharmaceutical intermediates .
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